REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[C:9]([F:11])[C:8]([C:12]2[O:13]CC(C)(C)N=2)=[C:7]([CH:19]2[O:24]CCC[O:20]2)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(O)C.S(=O)(=O)(O)O>O>[C:1]([C:5]1[CH:6]=[C:7]2[C:8](=[C:9]([F:11])[CH:10]=1)[C:12](=[O:13])[O:20][CH:19]2[OH:24])([CH3:4])([CH3:3])[CH3:2]
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Name
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2-(4-tert-butyl-2-1,3-dioxinan-2-yl-6-fluoro-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole
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Quantity
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1.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(=C1)F)C=1OCC(N1)(C)C)C1OCCCO1
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
50 mL
|
Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
fitted with a stir bar
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Type
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TEMPERATURE
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Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
to obtain a clear solution
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Type
|
STIRRING
|
Details
|
Stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
Extracted the aqueous mixture with 2×200 mL CH2Cl2
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Type
|
WASH
|
Details
|
washed with 200 mL brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
Dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
removed the solvent on rotavap
|
Type
|
CUSTOM
|
Details
|
Dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C2C(OC(C2=C(C1)F)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.29 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |